![molecular formula C11H21NO4 B2452488 4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid CAS No. 1780649-12-8](/img/structure/B2452488.png)
4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid
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Overview
Description
This compound is an organic compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds similar to “4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid” involves the use of di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature . This reaction is an example of an on-water reaction . The BOC group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Scientific Research Applications
- Researchers utilize Boc-Dap-OH as a building block to create custom peptides for drug development, protein engineering, and biological studies .
- Scientists have explored the solid-phase synthesis of gramicidin S cyclic analogs using Boc-Dap-OH. These analogs exhibit antibiotic properties and can also interact with cell membranes, making them relevant for antimicrobial research .
- Boc-Dap-OH derivatives have been investigated as potential inhibitors of the hepatitis C virus (HCV) protease. Researchers modify the compound to enhance its binding affinity and specificity against HCV protease enzymes .
- In the field of neuroendocrinology, Boc-Dap-OH derivatives serve as peptidic V1a receptor agonists. These compounds help study vasopressin receptor signaling pathways and their role in regulating water balance, blood pressure, and social behavior .
- Boc-Dap-OH contributes to protein assembly directed by synthetic molecular recognition motifs. Researchers design specific interactions between proteins using this compound, enabling the construction of functional protein complexes .
- Researchers explore Boc-Dap-OH as a potential component in drug delivery systems. By incorporating it into nanoparticles or micelles, they aim to improve drug solubility, stability, and targeted delivery to specific tissues .
Peptide Synthesis and Solid-Phase Chemistry
Antibiotic and Hemolytic Activity Studies
HCV Protease Inhibitor Modifications
Vasopressin Receptor Agonists
Molecular Recognition Motifs
Drug Delivery and Nanoparticles
Safety and Hazards
properties
IUPAC Name |
2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-5-8(9(13)14)6-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRCIETWVHQBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid | |
CAS RN |
1780649-12-8 |
Source
|
Record name | 4-([(tert-butoxy)carbonyl]amino)-2-ethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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